molecular formula C6H12N4 B2662739 (1R,2R)-2-(Azidomethyl)cyclopentan-1-amine CAS No. 1030391-05-9

(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine

Cat. No.: B2662739
CAS No.: 1030391-05-9
M. Wt: 140.19
InChI Key: LHFHXZFWWYMMAQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine is a chiral organic compound featuring an azide group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Azidomethyl)cyclopentan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Azidation: Introduction of the azide group is achieved through nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.

    Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azide group can yield primary amines.

    Substitution: The azide group can participate in substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Azidomethyl)cyclopentan-1-amine depends on its specific application. In general, the azide group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism involving the formation of a metallacycle intermediate.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-methoxycyclopentan-1-amine: Another cyclopentane derivative with different functional groups.

    rel-(1R,3S)-3-(benzyloxy)cyclopentan-1-amine: A compound with a benzyloxy group instead of an azide.

Uniqueness

(1R,2R)-2-(Azidomethyl)cyclopentan-1-amine is unique due to the presence of the azide group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other cyclopentane derivatives that may not possess such versatile functional groups.

Properties

IUPAC Name

(1R,2R)-2-(azidomethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c7-6-3-1-2-5(6)4-9-10-8/h5-6H,1-4,7H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFHXZFWWYMMAQ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.